molecular formula C9H8ClFO2 B6306339 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 773102-67-3

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6306339
CAS No.: 773102-67-3
M. Wt: 202.61 g/mol
InChI Key: GAKAAHWEJMICRZ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aryl-Dioxolanes in Advanced Synthesis

Halogenated aryl-dioxolanes are a class of compounds that have garnered considerable attention in organic synthesis due to their dual functionality. The halogen atoms (such as chlorine and fluorine) on the aromatic ring serve as reactive handles for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. nih.gov These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical and materials science.

The fluorine atom, in particular, is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. google.com The presence of both chlorine and fluorine on the phenyl ring of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane provides opportunities for selective functionalization, as the different halogens can exhibit distinct reactivities under specific catalytic conditions.

The dioxolane moiety, as a protecting group for the carbonyl functionality, is stable under a wide range of conditions, yet can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. nih.gov This robust nature allows for extensive synthetic manipulations on other parts of the molecule without affecting the protected carbonyl group. This strategy is crucial in the multi-step synthesis of complex target molecules. researchgate.net

Research Trajectories for this compound and Related Structural Motifs

The primary research trajectory for This compound is its application as a key intermediate in the synthesis of biologically active compounds, most notably antifungal agents. oc-praktikum.demanusaktteva.com The 2-(substituted-phenyl) moiety is a common structural feature in many azole-based antifungal drugs, such as fluconazole (B54011) and voriconazole, which function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. rsc.orgsigmaaldrich.com

The synthesis of analogues of these drugs often involves the use of intermediates like This compound . The protected aldehyde can be deprotected at a later stage and converted into a more complex side chain, or the halogenated phenyl ring can be further functionalized. For instance, the chlorine and fluorine atoms can direct lithiation reactions to specific positions on the aromatic ring, allowing for the introduction of various electrophiles. A study on the regioselective lithiation of the related compound 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane demonstrated that the position of metalation can be controlled by the choice of lithiating agent and reaction conditions, highlighting the synthetic versatility of this class of compounds.

Furthermore, the development of new synthetic methodologies is another active area of research. The unique electronic properties conferred by the halogen substituents on the phenyl ring can influence the reactivity of the dioxolane and the aromatic system, leading to novel chemical transformations. Research into the reactivity of the ortho-fluoro-para-chloro-phenyl group in nucleophilic substitution reactions is ongoing, with implications for the synthesis of a wide range of functionalized aromatic compounds. chemicalbook.comnih.govchemicalbook.com

Table 2: Spectroscopic Data for a Related Dioxolane Compound
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
2-(4-Chlorophenyl)-1,3-dioxolane7.44-7.30 (m, 4H), 5.73 (s, 1H), 4.04-3.89 (m, 4H)Not available oc-praktikum.de

Note: Specific NMR data for the title compound was not found in the searched literature. The data for a closely related compound is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKAAHWEJMICRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chloro 2 Fluorophenyl 1,3 Dioxolane and Its Precursors

Classical Acetalization Approaches to Aryl-Substituted 1,3-Dioxolanes

The most direct and widely practiced method for synthesizing 1,3-dioxolanes is the condensation reaction between an aldehyde or ketone and a 1,2-diol. This acetalization is typically reversible and requires specific conditions to drive the reaction toward the product.

The synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is classically achieved through the acid-catalyzed acetalization of 4-Chloro-2-fluorobenzaldehyde (B1630973) with ethylene (B1197577) glycol. nih.govnih.govgoogle.com This reaction is an equilibrium process where the aldehyde is reacted with the diol, typically in the presence of a Brønsted or Lewis acid catalyst. eudl.eu To favor the formation of the dioxolane product, water, a byproduct of the condensation, must be removed from the reaction mixture, usually by azeotropic distillation using a Dean-Stark apparatus. nih.gov

The mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. eudl.euyoutube.com A hydroxyl group from ethylene glycol then performs a nucleophilic attack on this activated carbon, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the ethylene glycol molecule attacks the carbocation, and subsequent deprotonation yields the stable 1,3-dioxolane (B20135) ring. youtube.com

A variety of acid catalysts can be employed for this transformation. Common choices include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and heteropoly acids. google.comgoogle.com The choice of solvent is also critical, with non-polar solvents like toluene (B28343) or xylene being preferred as they facilitate the azeotropic removal of water. google.com

Table 1: Representative Conditions for Acid-Catalyzed Acetalization

Aldehyde PrecursorDiolCatalystSolventKey ConditionsRef
4-Chlorobenzaldehyde (B46862)Ethylene Glycolp-Toluenesulfonic acidXyleneReflux with water removal google.com
SalicylaldehydeVarious 1,2-diolsMontmorillonite K10TolueneReflux with Dean-Stark apparatus nih.gov
3-ChlorobenzaldehydeAlcoholHCl, HBrNot specifiedCatalytic amount of acid eudl.eu
m-Dichlorobenzene derivativeGlycerinTiSiW₁₂O₄₀/SiO₂Not specifiedHeteropoly acid catalysis google.com

Beyond the direct acid-catalyzed reaction with ethylene glycol, other strategies exist for forming the 1,3-dioxolane structure. Transacetalization is one such method, where a pre-existing acetal (B89532) or ketal reacts with a diol under acidic conditions to exchange the diol component. For instance, a cyclic ketal of acetone (B3395972) and glycerol (B35011) has been used as a starting component to synthesize other ketals via a transketalyzation mechanism that proceeds without the liberation of water. researchgate.net Another approach involves using orthoesters, such as trimethyl orthoformate, which can act as both a reactant and a dehydrating agent in the presence of an acid catalyst. nih.gov

The choice of the dihydroxy precursor can also be varied to introduce functionality on the dioxolane ring itself. While ethylene glycol is the simplest 1,2-diol, substituted diols can be used, although steric hindrance can affect reaction yields. nih.gov The reaction of aldehydes with glycerol, a 1,2,3-triol, can lead to the formation of a five-membered dioxolane ring, which is highly favored over the six-membered dioxane ring. google.comresearchgate.net

Advanced and Stereoselective Synthesis of 1,3-Dioxolane Scaffolds

When the 1,3-dioxolane ring contains stereocenters, controlling the stereochemical outcome of the synthesis becomes crucial. Advanced synthetic methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org In the context of dioxolane synthesis, this is often achieved by using an enantiomerically pure diol as a starting material. The inherent chirality of the diol influences the formation of new stereocenters, leading to a diastereomerically enriched product. thieme-connect.de

For example, chiral 1,3-dioxolan-4-ones can be readily formed from α-hydroxy acids, which are available in enantiomerically pure form. mdpi.com These structures serve as powerful intermediates in asymmetric synthesis. Chiral acetals derived from optically active 1,3-diols are frequently used because they tend to provide higher stereoselectivity compared to other chiral acetals, and the auxiliary is often easier to remove. thieme-connect.de The synthesis of pinane-based 2-amino-1,3-diols can proceed through a stereoselective aminohydroxylation process to form a fused oxazolidin-2-one, which can be further transformed. beilstein-journals.org

The development of enantioselective catalysis offers a more efficient way to produce chiral dioxolanes without the need for stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Several catalytic systems have been reported for the asymmetric synthesis of 1,3-dioxolanes and related structures. A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to afford cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Rhodium(II)-catalyzed asymmetric three-component reactions have also been developed to access chiral 1,3-dioxoles, which can be subsequently hydrogenated to saturated 1,3-dioxolanes. nih.gov Furthermore, catalytic asymmetric acetalization of carboxylic acids has been explored to create chiral phthalidyl ester prodrugs, demonstrating a pathway for the enantioselective construction of a chiral acetal unit under metal-free conditions. researchgate.net Rhenium-catalyzed stereoselective transposition of specific allylic alcohols can produce acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. nih.gov

Table 2: Examples of Advanced Stereoselective Dioxolane Synthesis

MethodCatalyst/AuxiliaryKey FeatureProduct TypeRef
Asymmetric CycloadditionChiral binaphthyldiimine-Ni(II) complexHigh diastereo- and enantioselectivitycis-1,3-Dioxolanes organic-chemistry.org
Asymmetric Cascade ReactionRh(II)-carboxylatesModular assembly from three componentsChiral 1,3-Dioxoles nih.gov
Asymmetric AcetalizationN-Heterocyclic Carbene (NHC) OrganocatalystEnantioselective modification of carboxylic acidsChiral Phthalidyl Esters researchgate.net
Chiral AuxiliaryEnantiopure α-hydroxy acidsFormation of chiral 1,3-dioxolan-4-onesDiastereomerically pure dioxolanones mdpi.com
Stereoselective TranspositionRe₂O₇Stereoselective synthesis of 2-methyl-1,3-syn-diol acetals1,3-syn-Diol acetals nih.gov

Strategies for Incorporating Halogenated Aryl Moieties into Dioxolane Structures

The synthesis of this compound specifically requires the incorporation of the di-halogenated phenyl group. This can be achieved either by starting with the pre-functionalized aldehyde, as described in section 2.1.1, or by modifying a simpler aryl-dioxolane structure.

One powerful strategy involves the directed ortho-metalation (DoM) of an existing aryl-1,3-dioxolane. The dioxolane group can act as a directed metalation group (DMG), guiding a strong base like butyllithium (B86547) to deprotonate a specific ortho position on the aromatic ring. However, in the case of this compound, the directing power of the fluorine and chlorine substituents must also be considered. Research on the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane has shown that regioselectivity is highly dependent on the reagents and conditions used, with deprotonation occurring either on the dichlorophenyl ring or adjacent to the fluorine atom. researchgate.net This lithiated intermediate can then be quenched with an appropriate electrophile to install other functional groups.

Another approach involves multi-component reactions where a halogenated precursor is a key building block. For instance, a one-pot, three-component reaction has been used to synthesize trans-(4-chlorophenyl)-7-aryl-6,7-dihydro researchgate.netnih.govdioxolo[4,5-f] nih.govbenzofuran-6-yl)methanones, where a 4-chlorophenacyl bromide derivative is a starting material. researchgate.net While structurally more complex, this illustrates a convergent strategy for building molecules containing both a halogenated aryl group and a dioxolane-related fused ring system. The synthesis of fluorinated phenylalanines also provides insight into methods for introducing fluorinated aryl groups, such as the alkylation of glycine (B1666218) derivatives with perfluorinated benzyl (B1604629) bromides. beilstein-journals.org

Cross-Coupling Reactions for Aryl Group Introduction

The construction of the 4-chloro-2-fluorophenyl moiety, a critical component of the target molecule, often relies on transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds to build the substituted aromatic ring of the precursor aldehyde.

One notable strategy is the reductive carbonylation of aryl iodides. This process introduces the aldehyde functional group directly onto the aromatic ring. For instance, a rhodium-catalyzed process can be employed for the reductive carbonylation of various aryl iodides using carbon monoxide (CO) and hydrogen (H₂). chemicalbook.com While a specific example for 1-chloro-3-fluoro-5-iodobenzene (B2657502) is not detailed, the general method is applicable to a wide range of substituted aryl iodides, providing a direct route to the corresponding benzaldehydes. chemicalbook.com The reaction typically proceeds in the presence of a phosphine (B1218219) ligand and a base. chemicalbook.com

Table 1: Example of Reductive Carbonylation for Arylaldehyde Synthesis chemicalbook.com

Reactant (Aryl Iodide)Catalyst SystemBaseSolventTemperature (°C)Pressure (CO/H₂)Yield (%)
General Aryl IodidesRhI₃ / PPh₃Et₃NDMA9010 bar (1:1)Up to 81

Other powerful cross-coupling reactions, such as Suzuki and Stille couplings, represent standard methodologies for the formation of C-C bonds in the synthesis of complex aromatic systems. nih.govresearchgate.net These reactions typically involve the palladium-catalyzed coupling of an organoboron (Suzuki) or organotin (Stille) compound with an aryl halide. nih.govresearchgate.net Such strategies could be hypothetically employed to construct the 4-chloro-2-fluorophenyl skeleton before introducing the aldehyde group. For example, coupling 4-chloro-2-fluoroboronic acid with a suitable partner or vice-versa could be a viable, though indirect, route. The versatility of these reactions allows for the assembly of highly functionalized aromatic precursors. nih.gov

Functional Group Interconversion on Dioxolane Precursors

Functional group interconversion (FGI) encompasses the reactions used to convert the precursor aldehyde into the final dioxolane product and other transformations on related intermediates.

Acetalization of 4-Chloro-2-fluorobenzaldehyde

The most direct and common method for synthesizing this compound is the acetalization of its precursor, 4-chloro-2-fluorobenzaldehyde, with ethylene glycol. This reaction involves the protection of the aldehyde carbonyl group as a cyclic acetal. The process is typically catalyzed by an acid, which facilitates the reversible reaction, with the removal of water driving the equilibrium towards the product. mdpi.com

A variety of catalytic systems can be employed, ranging from simple protic acids to more complex Lewis acids and metal-based catalysts. For instance, cobaloxime, generated in situ from cobalt salts like CoCl₂, has been shown to be a highly efficient catalyst for the acetalization and ketalization of carbonyl compounds under mild, solvent-free conditions. mdpi.com Another innovative approach involves using solid heteropoly acids, such as TiSiW₁₂O₄₀/SiO₂, which offer the advantages of easy separation and reusability, making the process more environmentally and economically favorable. google.com

Table 2: Catalytic Systems for Ketalization of Cyclohexanone (Illustrative of Acetalization) mdpi.com

Catalyst (1 mol%)Co-catalyst (3 mol%)Temperature (°C)PressureConversion (%)
CoCl₂Dihydroglyoxime (DH₂)705 KPa95.3
Co(NO₃)₂Dihydroglyoxime (DH₂)705 KPa90.1
CoSO₄Dihydroglyoxime (DH₂)705 KPa23.5
Co(OAc)₂Dihydroglyoxime (DH₂)705 KPa0

Halogen Exchange Reactions

The introduction of the fluorine atom onto the aromatic ring can be achieved via a halogen exchange (Halex) reaction, a key type of functional group interconversion. This is particularly relevant for the synthesis of the 4-chloro-2-fluorobenzaldehyde precursor. In a typical Halex reaction, a chloro-substituted aromatic compound is treated with a fluoride (B91410) salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent and in the presence of a phase-transfer catalyst. google.comresearchgate.net For example, 4-fluorobenzaldehyde (B137897) can be synthesized from 4-chlorobenzaldehyde using this method, highlighting its utility in preparing fluorinated aromatic aldehydes. google.comresearchgate.net The efficiency of the reaction is influenced by the choice of catalyst and solvent. researchgate.net

Table 3: Conditions for Halogen Exchange Fluorination of 4-Chlorobenzaldehyde google.comresearchgate.net

Fluorinating AgentCatalystSolventTemperature (°C)
Anhydrous Potassium FluoridePalmityl trimethyl ammonium (B1175870) chlorideDimethyl formamide (B127407)200
Anhydrous Potassium Fluoride4-Phenyl phosphonium (B103445) bromideTetramethylene sulfone210
Spray-dried KFTetraphenyl phosphonium bromideDiphenyl ether or Solvent-free~220

Modification of the Aryl Ring on a Pre-formed Dioxolane

Functional group interconversions can also be performed on the aromatic ring after the dioxolane moiety has been installed. The dioxolane group can act as a protecting group for the carbonyl and influence the reactivity of the aromatic ring. A notable example is the regioselective lithiation of related 2-aryl-1,3-dioxolane structures. Research has shown that compounds like 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane can undergo deprotonation at specific positions on the phenyl rings using strong bases like butyllithium. researchgate.net This lithiated intermediate can then react with various electrophiles, such as chlorotrimethylsilane, to introduce new functional groups onto the aromatic ring. researchgate.net This demonstrates that the dioxolane-protected system is stable to strongly basic conditions and allows for selective functionalization of the aryl portion of the molecule, representing an advanced FGI strategy. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Chloro 2 Fluorophenyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), serves primarily as a protecting group for the carbonyl functionality of the parent 4-chloro-2-fluorobenzaldehyde (B1630973). wikipedia.orgorganic-chemistry.org Its reactivity is characterized by its stability in basic and neutral conditions and its lability in the presence of acid. thieme-connect.de

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The most fundamental reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound and ethylene (B1197577) glycol. This process is a standard method for deprotection in organic synthesis. wikipedia.org The reaction mechanism is initiated by the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the aldehyde and ethylene glycol.

The hydrolysis is subject to general acid catalysis. gla.ac.uknih.gov The stability of the dioxolane allows other chemical transformations to be performed on the molecule, with the aldehyde group being revealed in a final deprotection step under acidic conditions. organic-chemistry.org For example, deprotection can be achieved using aqueous acid or by transacetalization in the presence of a Lewis acid and a ketone like acetone (B3395972). organic-chemistry.org

Ring-Opening Transformations and Rearrangement Pathways

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo various ring-opening and rearrangement reactions. These transformations often proceed through the formation of key intermediates such as bicyclooxonium ylides. nih.gov For instance, Rh(II)-catalyzed reactions of 2-substituted dioxolanes containing a diazo group can lead to ring enlargement, forming medium-sized dioxacycloalkenones. nih.gov

Another significant reaction pathway is the cationic ring-opening polymerization of 1,3-dioxolane, which is known to be susceptible to the formation of cyclic polymer chains. rsc.org While this is a general reaction for dioxolane itself, the principles can apply to substituted derivatives under specific catalytic conditions. The mechanism involves the generation of a propagating cationic center that can be attacked by another monomer unit or can "backbite" the polymer chain, leading to cyclization. rsc.org Regioselective ring-opening of cyclic acetals can also be achieved using various reagents, leading to the formation of functionalized ethers, although this is more commonly studied in carbohydrate chemistry. researchgate.net

Directed Metalation and Functionalization of the Halogenated Phenyl Moiety

The substituted phenyl ring of 2-(4-chloro-2-fluorophenyl)-1,3-dioxolane offers multiple sites for functionalization, primarily through the strategic use of organometallic chemistry. The directing effects of the halogen substituents play a crucial role in determining the regioselectivity of these reactions.

Regioselective Ortho-Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a substituent on the ring, known as a directed metalation group (DMG), complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For this compound, the fluorine atom is a potent DMG. capes.gov.brresearchgate.net Fluorine is highly effective at directing lithiation to the ortho position due to its inductive effect, which increases the kinetic acidity of the adjacent C-H bond. capes.gov.bracs.org Treatment of the molecule with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be expected to selectively deprotonate the C-3 position, which is ortho to the fluorine atom. capes.gov.brresearchgate.net

The resulting aryllithium intermediate is a potent nucleophile and can be trapped by a wide variety of electrophiles, introducing new functional groups at the C-3 position. nih.govmt.com This process, known as electrophilic quenching, allows for the synthesis of diverse derivatives. researchgate.netmdpi.com

Table 1: Examples of Electrophilic Quenching Following Ortho-Lithiation

ElectrophileReagent ExampleIntroduced Functional Group
Carbon DioxideCO₂Carboxylic Acid (-COOH)
Aldehydes/Ketones(CH₃)₂COTertiary Alcohol (-C(OH)(CH₃)₂)
Alkyl HalidesCH₃IMethyl Group (-CH₃)
Silyl Halides(CH₃)₃SiClTrimethylsilyl Group (-Si(CH₃)₃)
BoratesB(OiPr)₃Boronic Ester (-B(OiPr)₂)

This table presents generalized examples of electrophilic quenching reactions applicable to aryllithium species.

Studies on related compounds, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, have shown that the regioselectivity of lithiation can be finely tuned by the choice of base and reaction conditions. researchgate.net For instance, using butyllithium (B86547) complexed with N,N,N',N",N"-pentamethyldiethylenetriamine (PMDTA) can direct deprotonation to the site adjacent to the fluorine on the fluorophenyl ring. researchgate.net This highlights the competitive nature of the directing groups and the ability to control the reaction outcome.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) on Aryl Halide Positions

The chlorine atom at the C-4 position of the phenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. mdpi.commdpi.com Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, are effective substrates under optimized conditions, often requiring specialized ligands to facilitate the oxidative addition step. researchgate.netresearchgate.net This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 position of this compound. rsc.org

The Negishi coupling reaction provides an alternative pathway, coupling an organozinc reagent with an organohalide, also typically catalyzed by palladium or nickel. wikipedia.org Negishi couplings are known for their high functional group tolerance and are effective for coupling with aryl chlorides. nih.govorganic-chemistry.orgmit.eduacs.org The development of advanced phosphine (B1218219) ligands, such as CPhos, has significantly improved the efficiency of Negishi couplings involving activated aryl chlorides. organic-chemistry.orgmit.edu

Table 2: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., R-B(OH)₂)Organozinc (e.g., R-ZnX)
Catalyst Palladium(0) complexPalladium(0) or Nickel complex
Base Required (e.g., K₂CO₃, K₃PO₄)Not always required
Substrate Reactivity Ar-I > Ar-Br > Ar-OTf >> Ar-ClAr-I > Ar-Br > Ar-Cl > Ar-OTf
Key Advantage Stability and commercial availability of boronic acids.High reactivity and functional group tolerance of organozinc reagents.

This table provides a general comparison of the two cross-coupling methods as they apply to aryl halides.

Other Selective Functional Group Transformations on this compound

In addition to the reactions described above, other selective transformations can be envisioned for this molecule or its derivatives. For example, once a boronic ester is installed at the C-3 position via lithiation and quenching, it can undergo a wide range of subsequent reactions beyond the Suzuki coupling, such as Chan-Lam coupling to form C-O or C-N bonds.

Furthermore, radical reactions can target the dioxolane ring. A thiol-promoted, metal-free radical addition of a 1,3-dioxolane to an imine has been demonstrated, suggesting that the C-2 position of the dioxolane ring can be functionalized under specific radical conditions. organic-chemistry.org While this particular reaction involves an unsubstituted dioxolane, it points to alternative reactivity pathways that could potentially be adapted. Other novel functional group transformations have been developed for related structures like alkyl phenyl selenones, which can serve as precursors to other functionalities. rsc.org The specific application of such methods to this compound would depend on the compatibility of the reagents with the existing fluoro and chloro substituents.

Nucleophilic Aromatic Substitution on the Fluorine or Chlorine Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of two halogen atoms on the phenyl ring. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The rate of this reaction is significantly influenced by the nature of the leaving group and the electronic effects of other substituents on the ring.

In the case of this compound, both fluorine and chlorine can act as leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride. This is counterintuitive based on bond strength but is explained by the rate-determining step of the reaction, which is the initial nucleophilic attack and formation of the Meisenheimer complex. reddit.com The high electronegativity of fluorine strongly stabilizes the negative charge of this intermediate, thereby lowering the activation energy of the first step. reddit.com

Studies on other fluorinated aromatic compounds have shown that the regioselectivity of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in reactions of di- and tri-fluorine-substituted benzaldehydes with methoxide, substitution of the fluorine atom at the para position is often observed. acgpubs.org In the context of this compound, the fluorine atom is positioned ortho to the dioxolane group and meta to the chlorine, while the chlorine is para to the dioxolane. The aldehyde group (-CHO) in these studies is an electron-withdrawing group, which activates the ring for nucleophilic attack. The dioxolane group in the title compound is generally considered to be less electron-withdrawing than an aldehyde.

The relative reactivity of the C-F versus the C-Cl bond in SNAr reactions can be summarized as follows:

Leaving GroupElectronegativityC-X Bond StrengthTypical Reactivity in SNAr
F~3.98HighGenerally more reactive
Cl~3.16ModerateGenerally less reactive

This table presents a generalized comparison of fluorine and chlorine as leaving groups in the context of nucleophilic aromatic substitution.

Therefore, it is anticipated that a nucleophilic attack on this compound would preferentially lead to the substitution of the fluorine atom over the chlorine atom, particularly with strong nucleophiles.

Oxidative and Reductive Transformations

The dioxolane group, being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde, and ethylene glycol. This is a common deprotection strategy in organic synthesis. prepchem.com

Reductive transformations could potentially target the carbon-halogen bonds. Catalytic hydrogenation or reduction with metal hydrides could lead to dehalogenation. The relative ease of reduction would depend on the catalyst and reaction conditions, but typically, the C-Cl bond is more susceptible to hydrogenolysis than the C-F bond due to its lower bond dissociation energy.

Computational Studies on Reaction Mechanisms and Reactivity

Computational chemistry provides valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. While specific computational studies on this exact molecule are not prevalent in the literature, methodologies applied to similar structures can be extrapolated. researchgate.netresearchgate.netmdpi.com

Quantum Chemical Calculations for Transition State Analysis and Energy Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating reaction mechanisms. researchgate.netmdpi.com For a potential SNAr reaction on this compound, DFT calculations could be employed to:

Model the reaction pathway: This involves locating the structures of the reactants, transition states, intermediates (such as the Meisenheimer complex), and products.

Calculate energy profiles: By determining the energies of these species, the activation barriers and reaction enthalpies can be calculated, providing a quantitative measure of the reaction's feasibility.

Analyze transition state structures: The geometry of the transition state reveals the nature of bond-forming and bond-breaking processes, confirming whether the mechanism is concerted or stepwise. nih.gov

For example, a computational study on the nucleophilic substitution on pentafluoropyridine (B1199360) demonstrated that reaction parameters and nucleophilicity play a decisive role in the selectivity of the reaction, insights that were supported by computational modeling. rsc.org Similar calculations for this compound would help predict the most likely site of nucleophilic attack (fluorine vs. chlorine) and the associated energy barriers.

The following table outlines the typical parameters obtained from quantum chemical calculations and their significance:

Calculated ParameterSignificance
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Maps the electron density to identify electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net
Transition State Energy Determines the activation energy barrier of a reaction, which is crucial for predicting reaction rates.
Reaction Energy Profile Visualizes the energy changes along the reaction coordinate, identifying intermediates and transition states.

This table summarizes key parameters derived from quantum chemical calculations and their utility in understanding chemical reactivity.

Molecular Dynamics Simulations for Conformational and Reactive Insights

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of this compound and the role of the solvent in its reactions. While quantum calculations often model molecules in the gas phase or with implicit solvent models, MD simulations explicitly model the solvent molecules, offering a more realistic picture of the reaction environment.

MD simulations could be used to:

Explore conformational space: The dioxolane ring and the bond connecting it to the phenyl ring have rotational freedom. MD can identify the most stable conformations and the energy barriers between them.

Simulate solvent effects: The organization of solvent molecules around the reactant and during the course of a reaction can significantly impact reactivity. MD simulations can reveal specific solvent-solute interactions.

Study reaction dynamics: For very fast processes, MD can provide insights into the atomic motions that lead to a chemical reaction.

In studies of other complex molecules, MD simulations have been used in conjunction with docking studies to understand interactions with biological macromolecules, which could be relevant if this compound were to be investigated as a pharmacologically active compound. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 2 Fluorophenyl 1,3 Dioxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's connectivity and spatial arrangement.

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments. youtube.comsdsu.edugithub.ioepfl.ch

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons. The aromatic protons would appear in the downfield region, showing complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons of the dioxolane ring would likely appear as a set of multiplets in the upfield region. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts being indicative of their electronic environment. For instance, the carbon atom of the acetal (B89532) group (C2) would be found at a characteristic downfield shift. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the geminal and vicinal protons of the dioxolane ring and among the coupled protons on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com For example, the protons of the dioxolane ring would show cross-peaks with their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.ch This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. youtube.com For the title compound, HMBC would show correlations from the acetal proton to the carbons of the phenyl ring and the dioxolane ring, confirming the connectivity between these two parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. This information is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could show through-space interactions between the acetal proton and specific protons on the phenyl ring, providing clues about the orientation of the phenyl group relative to the dioxolane ring.

A hypothetical table of expected ¹H and ¹³C NMR data is presented below based on general knowledge of similar structures.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1'-~135-140-
2'-~158-162 (d, ¹JCF)H-6', H-acetal
3'~7.3-7.5 (dd)~115-118 (d, ²JCF)C-1', C-5'
4'-~130-135H-3', H-5'
5'~7.2-7.4 (dd)~128-132 (d, ⁴JCF)C-1', C-3'
6'~7.5-7.7 (t)~125-128 (d, ³JCF)C-2', C-4'
Acetal-H~5.8-6.2 (s)~100-105C-1', C-2', C-6', C-dioxolane
Dioxolane-CH₂~3.9-4.2 (m)~65-70C-acetal
Dioxolane-CH₂~3.9-4.2 (m)~65-70C-acetal

Note: This is a generalized and hypothetical data table. Actual chemical shifts and coupling constants would need to be determined experimentally.

The 1,3-dioxolane (B20135) ring is not planar and can exist in various conformations, such as the envelope and twist forms. The barrier to interconversion between these conformations is typically low. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide information about these conformational dynamics. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. This would reveal the most stable conformation of the dioxolane ring in solution and the energy barriers for its interconversion.

Single-Crystal X-ray Diffraction Studies for Definitive Solid-State Structure

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. nfdi4chem.denfdi4chem.denih.gov

By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise three-dimensional arrangement of its atoms. This analysis yields accurate bond lengths, bond angles, and torsion angles. For instance, a study on a related chalcone (B49325) derivative, (2E)-3-(2-chloro-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, provided detailed geometric parameters from its crystal structure. researchgate.net If the compound crystallizes in a chiral space group, X-ray diffraction can also be used to determine its absolute configuration.

A hypothetical data table of selected geometric parameters is shown below.

ParameterExpected Value
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-O (dioxolane) Bond Length~1.42 Å
C-C (aromatic) Bond Length~1.39 Å
O-C-O (acetal) Angle~108-112°
Dihedral Angle (Phenyl/Dioxolane)Variable

Note: These are typical values and the actual parameters would need to be determined from experimental X-ray diffraction data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₈ClFO₂), HRMS would provide a highly accurate mass measurement that would be consistent with its calculated exact mass, thus confirming its elemental composition.

TechniqueExpected Result
HRMS (e.g., ESI-TOF)Calculated Exact Mass: 202.0197; Found: m/z consistent with this value

Note: The exact mass is calculated for the most abundant isotopes of the elements.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of functional groups within a molecular structure. The analysis of the vibrational modes of this compound provides detailed insights into its structural composition by identifying the characteristic frequencies associated with the 1,3-dioxolane ring, the substituted phenyl ring, and the coupling between these two moieties. While direct experimental spectra for this specific compound are not widely published, a comprehensive understanding can be derived from the analysis of its constituent parts and structurally similar molecules.

Vibrational Modes of the 1,3-Dioxolane Ring:

The 1,3-dioxolane ring has characteristic vibrational modes that are well-documented. The most prominent of these are the C-H and C-O stretching vibrations. The C-H stretching vibrations of the methylene (B1212753) groups in the dioxolane ring are typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. The C-O stretching vibrations of cyclic ethers, such as 1,3-dioxolane, give rise to strong bands in the 1070-1140 cm⁻¹ range. nih.gov Additionally, the O-C-O stretching mode of the acetal group in liquid 1,3-dioxolane has been observed around 964 cm⁻¹ in the IR spectrum and 958 cm⁻¹ in the Raman spectrum. researchgate.net Other characteristic vibrations include scissoring, twisting, and rocking modes of the CH₂ groups, which appear in the fingerprint region (below 1500 cm⁻¹).

Vibrational Modes of the 4-Chloro-2-fluorophenyl Group:

The vibrational spectrum of the 4-chloro-2-fluorophenyl group is dominated by the modes of the benzene (B151609) ring, with influences from the chloro and fluoro substituents. Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range.

The presence of halogen substituents introduces characteristic vibrations. The C-F stretching vibration is known to produce a strong band, typically in the 1000-1300 cm⁻¹ region. For instance, in 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration has been identified around 1294-1299 cm⁻¹. chemrxiv.org The C-Cl stretching vibration is observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range, while C-Cl deformation modes are found at even lower frequencies, often between 265 and 385 cm⁻¹. chemrxiv.org

When the 4-chloro-2-fluorophenyl group is attached to the C2 position of the 1,3-dioxolane ring, coupling of vibrational modes between the two structural units can occur. The C-O stretching modes of the dioxolane ring may be influenced by the electronic effects of the substituted phenyl ring. Similarly, the vibrations of the phenyl ring might experience slight shifts due to the presence of the dioxolane substituent.

Based on the analysis of these constituent parts and related molecules, a predicted set of characteristic vibrational frequencies for this compound can be compiled. The following tables present the expected wavenumbers for the most significant vibrational modes in both IR and Raman spectra.

Interactive Data Table: Predicted Infrared (IR) Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000MediumAromatic C-H Stretching
~2990-2880Medium-StrongAliphatic C-H Stretching (Dioxolane)
~1600-1580MediumAromatic C=C Stretching
~1480-1450Medium-StrongAromatic C=C Stretching
~1450-1400MediumCH₂ Scissoring (Dioxolane)
~1290StrongC-F Stretching
~1140-1070StrongC-O-C Asymmetric Stretching (Dioxolane)
~1050StrongC-O-C Symmetric Stretching (Dioxolane)
~960MediumO-C-O Stretching (Acetal)
~780StrongC-Cl Stretching
~750StrongC-H Out-of-plane Bending (Aromatic)

Interactive Data Table: Predicted Raman Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000StrongAromatic C-H Stretching
~2990-2880StrongAliphatic C-H Stretching (Dioxolane)
~1600-1580StrongAromatic C=C Stretching (Ring Breathing)
~1290MediumC-F Stretching
~1140-1070WeakC-O-C Asymmetric Stretching (Dioxolane)
~1050MediumC-O-C Symmetric Stretching (Dioxolane)
~960MediumO-C-O Stretching (Acetal)
~780MediumC-Cl Stretching
~650MediumRing Deformation (Aromatic)

It is important to note that the complementarity of IR and Raman spectroscopy is crucial for a complete vibrational analysis. spectroscopyonline.com Vibrations that are strong in the IR spectrum, such as those involving significant changes in the dipole moment (e.g., C-O and C-F stretching), may be weak in the Raman spectrum. Conversely, vibrations that involve a significant change in polarizability, such as symmetric aromatic ring breathing modes, are often strong in the Raman spectrum but weak in the IR. This combined approach allows for a more definitive characterization of the functional groups present in this compound and its derivatives.

Role of 2 4 Chloro 2 Fluorophenyl 1,3 Dioxolane As an Intermediate in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Substituted Halogenated Aryl Ketones and Aldehydes

The most fundamental application of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is as a precursor to 4-chloro-2-fluorobenzaldehyde (B1630973). The 1,3-dioxolane (B20135) ring is a well-established protecting group for aldehydes and ketones, stable to a wide range of nucleophiles and basic conditions, yet readily cleaved under acidic conditions. google.comyoutube.comchemicalbook.com The hydrolysis of this compound regenerates the aldehyde, which is a critical building block for further synthetic transformations. The commercially available 2-Chloro-4-fluorobenzaldehyde (CAS No: 84194-36-5) is the direct product of this deprotection. sigmaaldrich.comchemicalbook.com

Furthermore, this intermediate can be used to synthesize substituted aryl ketones. The reaction of this compound with organometallic reagents, such as Grignard reagents, followed by an acidic workup, can yield a variety of ketones. google.comnih.gov For instance, reaction with a Grignard reagent derived from an aryl or alkyl halide would introduce a new carbon-carbon bond at the protected carbonyl center, which upon hydrolysis, would yield the corresponding ketone. A general patent describes the synthesis of α-chloro or α-fluoro ketones via the reaction of N-methoxy-N-methylchloroacetamide with organometallic reagents, highlighting a method that can be adapted for the synthesis of various substituted ketones. google.com

Table 1: Synthesis of Aldehydes and Ketones from this compound

ProductReagents and ConditionsReference
4-Chloro-2-fluorobenzaldehydeAcidic hydrolysis (e.g., HCl in water/THF) youtube.com
Substituted Aryl Ketones1. Grignard Reagent (R-MgX) in THF 2. Acidic workup (e.g., aq. HCl) google.comnih.gov

Building Block for Novel Heterocyclic Systems

The 4-chloro-2-fluorophenyl moiety is a common feature in many biologically active heterocyclic compounds. This compound, by providing access to 4-chloro-2-fluorobenzaldehyde, serves as a key starting material for the construction of these heterocyclic rings.

The aldehyde generated from the deprotection of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles such as pyrazoles and triazoles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. soeagra.com 4-Chloro-2-fluorobenzaldehyde can be used to form chalcones (α,β-unsaturated ketones) which are key intermediates for pyrazole synthesis. nih.gov For example, the Claisen-Schmidt condensation of 4-chloro-2-fluorobenzaldehyde with an appropriate methyl ketone would yield a chalcone (B49325), which can then be cyclized with hydrazine to form a pyrazole ring. nih.govnih.gov There are patented methods for producing 4-chloropyrazoles by reacting pyrazoles with hypochloric acid or its salts. google.com

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, including the reaction of hydrazines with formamide (B127407) or the cyclization of thiosemicarbazide (B42300) intermediates. organic-chemistry.orgraco.cat The 4-chloro-2-fluorobenzaldehyde derived from the dioxolane can be incorporated into these synthetic pathways. For instance, it can be used to form Schiff bases with aminotriazoles, which can then be further modified. nih.gov

Similarly, this compound is a valuable precursor for oxygen-containing heterocycles, such as oxadiazoles. The synthesis of 1,3,4-oxadiazoles can be achieved by the cyclization of acid hydrazides with various reagents, including carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comorganic-chemistry.org The 4-chloro-2-fluorobenzaldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to the acid hydrazide and subsequently cyclized to form the oxadiazole ring.

Application in the Construction of Agrochemical Precursors and Specialty Chemicals

The presence of halogen substituents on a phenyl ring is a common structural motif in many agrochemicals due to their ability to enhance biological activity and metabolic stability. The 4-chloro-2-fluorophenyl group is found in several herbicides and fungicides.

Herbicides: The herbicide pyroxasulfone (B108660), which inhibits the production of very long-chain fatty acids in plants, contains a pyrazole ring substituted with a difluoromethoxy group and a trifluoromethyl group. frontiersin.orgwikipedia.org While the exact synthesis of pyroxasulfone may vary, the construction of the substituted pyrazole core often involves precursors that can be derived from halogenated benzaldehydes. google.comagropages.comwipo.intgoogle.com The 4-chloro-2-fluorophenyl moiety from the title compound is a relevant building block for analogs or related agrochemicals. A patent for a herbicidal composition mentions 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, highlighting the utility of the chloro-fluorophenyl structure in this class of compounds. nih.gov

Fungicides: Many antifungal agents are based on triazole or imidazole (B134444) heterocycles. google.com Dioxolane-containing compounds themselves have shown fungicidal activity. nih.gov The synthesis of fungicidal 1,3-dioxolanes often involves the alkylation of azole sodium salts with substituted 4-chloromethyl-1,3-dioxolanes, demonstrating the importance of the dioxolane scaffold in accessing these bioactive molecules.

Strategic Intermediate in the Synthesis of Architecturally Complex Organic Scaffolds

The rigid structure and defined stereochemistry of the 1,3-dioxolane ring, combined with the electronically distinct aromatic ring, make this compound a valuable intermediate for building more complex and three-dimensional molecular architectures.

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for binding to a biological target. Hits are then elaborated into more potent lead compounds. The 2-aryl-1,3-dioxolane scaffold is an attractive fragment due to its three-dimensional shape and the synthetic handles it provides for further modification. nih.govnih.gov The 4-chloro and 2-fluoro substituents on the phenyl ring of the title compound offer vectors for chemical diversification, allowing for the exploration of structure-activity relationships. The synthesis of diverse libraries of 1,3-dioxolane derivatives is a strategy employed in the search for new bioactive compounds. chemicalbook.com For instance, novel 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives have been synthesized and investigated as modulators of multidrug resistance in cancer. nih.gov

Convergent Synthetic Routes Utilizing the Dioxolane Moiety

A prominent example of a convergent synthesis that relies on a dioxolane intermediate is the industrial-scale production of the antifungal agent Itraconazole. While the aryl substituent in Itraconazole is a 2,4-dichlorophenyl group, the fundamental synthetic strategy is directly analogous to how this compound would be employed. The core principle involves the coupling of a complex side chain with the pre-formed dioxolane-containing fragment.

The synthesis of Itraconazole demonstrates a classic convergent approach where two major components are prepared separately and then joined. google.comtelangana.gov.in One component is the intricate triazolone-phenyl-piperazine side chain, and the other is a derivative of 2-(2,4-dichlorophenyl)-1,3-dioxolane. google.comtelangana.gov.in The dioxolane portion serves as a crucial building block, containing one of the key stereocenters and the reactive handle necessary for coupling.

The key coupling step in the synthesis of Itraconazole involves the reaction of the hydroxyl group of the triazolone-containing side chain with an activated form of the dioxolane fragment. google.comgoogle.com This activation is typically achieved by converting the primary alcohol of the dioxolane intermediate into a good leaving group, such as a mesylate or tosylate. google.com The subsequent nucleophilic substitution reaction, where the phenoxide of the side chain displaces the leaving group on the dioxolane moiety, forges the final ether linkage and completes the assembly of the complex molecular architecture. google.comtelangana.gov.in

This convergent strategy is highly favored in pharmaceutical manufacturing due to its robustness and scalability. The independent synthesis of the fragments allows for better control over stereochemistry and purity at each stage, leading to a higher quality final product.

The table below outlines the key fragments involved in the convergent synthesis of Itraconazole, illustrating the roles of the dioxolane intermediate and the complex side chain.

FragmentStructureRole in Convergent Synthesis
Dioxolane Intermediate (Activated) The electrophilic component containing the dioxolane ring and a suitable leaving group (e.g., mesylate) for the key coupling reaction.
Triazolone Side Chain The nucleophilic component containing the complex triazolone, phenyl, and piperazine (B1678402) moieties, with a hydroxyl group for the coupling reaction.

The following table details the final coupling step in the convergent synthesis of Itraconazole.

Reaction StepReactantsReagents and ConditionsProduct
Coupling of Fragments 1. Activated Dioxolane Intermediate 2. Triazolone Side ChainBase (e.g., NaOH or KOH), Solvent (e.g., DMF or DMSO), HeatItraconazole

This convergent approach, exemplified by the synthesis of Itraconazole, underscores the significant role of 2-aryl-1,3-dioxolane derivatives, such as this compound, as pivotal intermediates in the efficient construction of complex and medicinally important organic molecules.

Future Research Directions and Unexplored Avenues for 2 4 Chloro 2 Fluorophenyl 1,3 Dioxolane

Development of Novel Catalytic Transformations Involving the Dioxolane and Aryl Moieties

The development of catalytic methods to functionalize 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is a primary area for future research. While stoichiometric reactions like lithiation have demonstrated the potential for regioselective functionalization, catalytic approaches would offer greater efficiency and sustainability. researchgate.net

Future work could focus on transition-metal-catalyzed C-H activation of the chloro-fluorophenyl ring. Given the distinct electronic environments of the protons on the aromatic ring, designing catalysts that can selectively target a specific C-H bond is a key challenge. Research could explore palladium, rhodium, or iridium catalysts, which are known to be effective for C-H functionalization, to introduce new alkyl, aryl, or other functional groups. The insights from lithiation studies, which show that different sites can be activated by changing reagents, suggest that catalyst and ligand tuning could achieve high regioselectivity. researchgate.net

Furthermore, the dioxolane ring itself presents opportunities for catalytic transformation. While often used as a protecting group, research into catalytic ring-opening or rearrangement reactions could yield novel molecular skeletons. For instance, Lewis or Brønsted acid-catalyzed reactions could be explored to convert the dioxolane into other useful heterocyclic structures or functionalized diols. The use of chiral catalysts, such as a binaphthyldiimine-Ni(II) complex that has been used to create chiral 1,3-dioxolanes, could be adapted to achieve asymmetric transformations. organic-chemistry.org

Exploration of Unconventional Reactivity Pathways and Synthetic Applications

Beyond traditional transformations, exploring unconventional reactivity pathways for this compound could unlock new synthetic applications. The regioselective lithiation at different positions on the phenyl rings under varying conditions provides a foundation for this exploration. researchgate.net For example, trapping the generated organolithium species with a wider array of electrophiles than previously studied could rapidly generate a library of complex substituted benzophenone (B1666685) precursors. researchgate.net

Radical chemistry offers another promising, yet underexplored, avenue. Research could investigate metal-free, thiol-promoted radical additions to the dioxolane ring or reactions initiated at the aryl halides. organic-chemistry.org Photoredox catalysis, in particular, could enable novel C-H functionalizations or cross-coupling reactions under mild conditions, leveraging the electronic properties of the halogenated aryl system.

Investigating the molecule's behavior in multicomponent reactions is also a compelling direction. The interaction of the dioxolane with binucleophiles, such as hydrazines, could lead to complex heterocyclic products through chemo- and regioselective pathways. researchgate.neturfu.ru The outcome of such reactions is often highly dependent on the electronic nature of the substituents and the reaction conditions, offering a rich field for discovery. urfu.runih.gov For instance, studies on analogous 1,2,4-triketones show that the presence of different substituents can completely switch the reaction pathway between the formation of different regioisomeric pyrazoles or pyridazinones. urfu.runih.gov

Green Chemistry Approaches for Sustainable Synthesis of Halogenated Dioxolanes

The synthesis of this compound and related compounds can be made more sustainable by adopting green chemistry principles. A key focus would be the replacement of traditional, often hazardous, solvents and the use of energy-efficient reaction conditions.

The conventional synthesis often employs toluene (B28343) with a Dean-Stark apparatus to remove water. researchgate.net Future research should explore replacing toluene with greener solvents. 1,3-Dioxolane (B20135) itself, along with derivatives like 5-methyl-1,3-dioxolane-4-one, has been proposed as a green, bio-based polar aprotic solvent, offering a potentially circular economy approach if used for its own synthesis. rsc.orgrsc.orgresearchgate.net Other green alternatives include glycerol (B35011), which is biodegradable and has a high boiling point, or ionic liquids, which can allow for catalyst recycling. nih.gov

Energy efficiency can be improved by moving from conventional reflux heating to methods like microwave irradiation or ultrasound. nih.gov Microwave-assisted synthesis has already been shown to be effective for preparing a similar dichlorinated dioxolane in high yield and with significantly reduced reaction time. researchgate.net The use of milder acid catalysts, such as p-toluenesulfonic acid, which is effective for ketalization, aligns with green chemistry goals. rsc.orggoogle.com

A comparison of conventional and potential green synthesis parameters is presented below.

ParameterConventional MethodProposed Green ApproachPotential Benefits
SolventToluene researchgate.net1,3-Dioxolane, Glycerol, Ionic Liquids rsc.orgresearchgate.netnih.govReduced toxicity, biodegradability, potential for recycling.
HeatingConventional Reflux (118–120°C) researchgate.netMicrowave Irradiation, Ultrasound nih.govReduced reaction time, lower energy consumption.
Catalystp-Toluenesulfonic acid researchgate.netSolid acid catalysts (e.g., zeolites), recyclable acids. researchgate.netEasier separation, catalyst reusability.

Advanced Computational Modeling for Predicting Novel Reactivity and Materials Science Relevance

Advanced computational modeling presents a powerful tool for guiding future experimental work on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, reactivity, and potential applications.

Computational studies can be employed to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. By calculating properties such as frontier molecular orbitals (FMOs), electrostatic potential (MEP) maps, and electrophilicity indices, researchers can identify the most reactive sites on the molecule under different conditions. mdpi.com This predictive power can rationalize observed reactivity, such as in lithiation reactions, and guide the design of new catalytic transformations. researchgate.net DFT calculations, for example, can help predict the bond dissociation energies (BDEs) of the C-H and C-halogen bonds, providing a quantitative measure of their susceptibility to radical or metal-mediated cleavage. beilstein-journals.org

Beyond predicting reactivity, computational models can explore the materials science relevance of this compound and its derivatives. The presence of fluorine and chlorine atoms makes the molecule a candidate for forming halogen bonds, which are highly directional noncovalent interactions. nih.gov Computational tools can model these interactions to predict how the molecules will pack in a solid state, which is crucial for designing crystalline materials with specific properties. nih.govnih.gov For instance, dispersion-corrected DFT (DFT-D) can be used for crystal structure prediction, helping to identify potentially stable polymorphs. nih.gov Furthermore, machine learning models, trained on DFT data, are emerging as a cost-effective way to predict key properties like BDEs or the site selectivity of enzymatic halogenation, which could be used to design biocatalysts for functionalizing the molecule. beilstein-journals.orgescholarship.org

A summary of potential computational approaches and their applications is detailed in the table below.

Computational MethodTarget Property/ApplicationExpected Insight
Density Functional Theory (DFT)FMO, MEP, BDE calculations. mdpi.combeilstein-journals.orgPrediction of reaction sites, chemical stability, and local reactivity.
DFT-D (Dispersion-corrected)Crystal structure prediction. nih.govIdentification of stable polymorphs and solid-state packing.
Molecular Dynamics (MD)Conformational analysis, solvent effects. escholarship.orgUnderstanding dynamic behavior and catalyst-substrate interactions.
Machine Learning (ML)Prediction of BDEs, reaction selectivity. beilstein-journals.orgescholarship.orgHigh-throughput screening and rapid property estimation.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane, and how can purity be maximized?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and dioxolane-forming reactions. A high-yield approach (85–90%) employs a nucleophilic substitution or cyclization reaction using ethylene glycol derivatives under acidic conditions (e.g., p-toluenesulfonic acid). Key steps include:

Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (e.g., using Cl₂ or F₂ gas under controlled conditions).

Dioxolane Formation : React the substituted phenyl group with ethylene glycol in the presence of a dehydrating agent (e.g., trimethyl orthoformate) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC or GC-MS.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • NMR :
    • ¹H NMR : Peaks at δ 4.0–4.5 ppm (dioxolane protons) and δ 6.8–7.4 ppm (aromatic protons). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Signals for dioxolane carbons (65–75 ppm) and aromatic carbons (110–150 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 216 (C₉H₇ClFO₂), with fragments corresponding to loss of Cl (Δ m/z 35) and F (Δ m/z 19).
  • X-ray Crystallography : Resolve bond angles and stereochemistry, particularly for verifying the dioxolane ring geometry .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres (argon/nitrogen).
  • Photostability : Susceptible to UV-induced ring-opening; use amber vials and minimize light exposure during reactions .
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Pre-dry solvents over molecular sieves.

Advanced Research Questions

Q. How do halogen substituent positions (Cl, F) influence biological activity in dioxolane derivatives?

Methodological Answer: Comparative SAR studies (Table 1) reveal:

  • 4-Chloro-2-fluoro substitution enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to unsubstituted analogs.
  • Ortho-Fluorine : Increases metabolic stability by sterically hindering cytochrome P450 oxidation .
  • Para-Chlorine : Enhances binding affinity to GABA receptors (IC₅₀ = 12 nM vs. 45 nM for non-chlorinated analogs) .

Table 1: Bioactivity of Structural Analogs

CompoundSubstitution PatternIC₅₀ (GABA Receptor)logP
2-(4-Cl-2-F-Ph)-1,3-dioxolane4-Cl, 2-F12 nM2.8
2-(3-Br-6-Cl-2-F-Ph)-dioxolane3-Br, 6-Cl, 2-F8 nM3.1
2-(Ph)-dioxolaneNo substituents45 nM1.2

Q. What computational methods are effective for predicting interactions with biological targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model binding to GABA_A receptors (PDB ID: 6HUP). Prioritize halogen bonding between Cl/F and Thr262/Asn265 residues .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å indicates stable binding).

QSAR Models : Derive regression equations correlating substituent electronegativity (χ) with IC₅₀. Example:
pIC50=0.75χCl+0.63χF1.2\text{pIC}_{50} = 0.75 \chi_{\text{Cl}} + 0.63 \chi_{\text{F}} - 1.2
(R² = 0.89, n = 15) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors:

Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., hydroxylation at C4 of dioxolane).

Plasma Protein Binding : Measure via equilibrium dialysis; >90% binding reduces free drug concentration in vivo .

Dose Adjustments : Use allometric scaling (e.g., Dosehuman=Doserat×(Whuman/Wrat)0.7\text{Dose}_{\text{human}} = \text{Dose}_{\text{rat}} \times (W_{\text{human}}/W_{\text{rat}})^{0.7}) to account for interspecies differences.

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